

A Comparative Guide to the Magnetostrictive Properties of Galfenol and Terfenol-D

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gallium;iron*

Cat. No.: *B14468599*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of smart materials, magnetostrictive alloys stand out for their ability to change shape in response to a magnetic field, a property that has paved the way for advancements in sensors, actuators, and transducers. Among these materials, Galfenol (an iron-gallium alloy) and Terfenol-D (a terbium, dysprosium, and iron alloy) are two of the most prominent contenders. This guide provides an objective comparison of their magnetostrictive and mechanical properties, supported by experimental data, to aid in material selection for various research and development applications.

Quantitative Performance Comparison

The selection of a magnetostrictive material is often dictated by a trade-off between magnetostrictive performance and mechanical robustness. Terfenol-D has long been the benchmark for high magnetostriction, while Galfenol has emerged as a more durable and machinable alternative.^[1] The table below summarizes the key quantitative properties of these two materials.

Property	Galfenol ($\text{Fe}_{81.6}\text{Ga}_{18.4}$)	Terfenol-D ($\text{Tb}_{0.3}\text{Dy}_{0.7}\text{Fe}_2$)
Saturation Magnetostriction (λ_s)	~250 - 400 ppm[2][3]	~1600 - 2000 ppm[3][4]
Magnetomechanical Coupling (k_{33})	0.3 - 0.7[5]	0.7 - 0.75[6]
Young's Modulus (E)	~75 GPa[7]	~25 - 50 GPa
Tensile Strength	~350 MPa[7]	~28 MPa
Curie Temperature (Tc)	~675 - 700 °C[2][5]	~380 °C[4][8]
Density	7.8 g/cm ³ [7]	9.25 g/cm ³
Required Saturation Field	100 - 250 Oe[7]	>1500 Oe

Experimental Methodologies

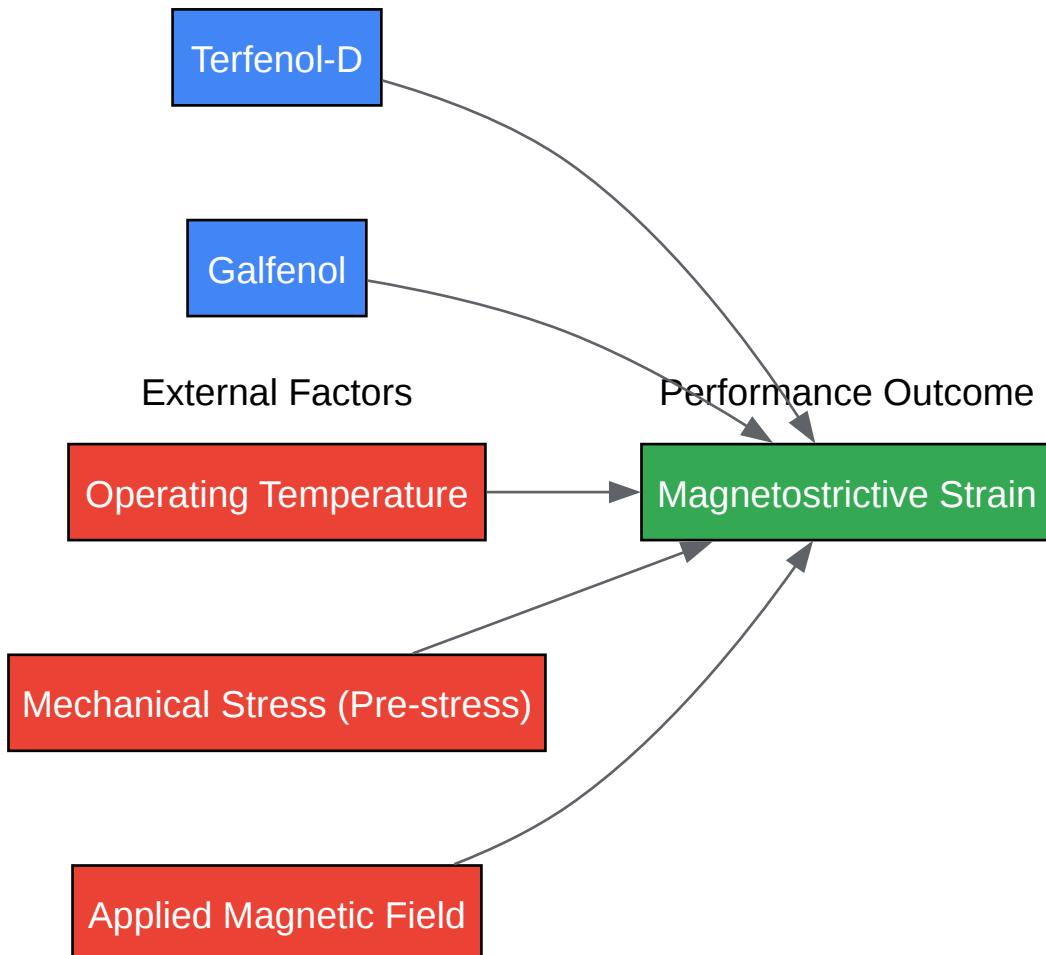
The accurate characterization of magnetostrictive properties is crucial for both fundamental understanding and practical application. Several experimental techniques are employed to measure the magnetostriction of materials like Galfenol and Terfenol-D.

1. Strain Gauge Method: This is a widely used direct method for measuring magnetostriction.
 - Principle: A strain gauge is bonded to the surface of the material sample. As the material expands or contracts under the influence of a magnetic field, the strain gauge experiences the same deformation. This deformation changes the electrical resistance of the strain gauge, which can be measured and correlated to the magnetostrictive strain.[9]
 - Protocol:
 - A strain gauge is carefully attached to the polished surface of the magnetostrictive material sample using a suitable adhesive.
 - The sample is placed within a solenoid or electromagnet capable of generating a uniform and controllable magnetic field.

- The strain gauge is connected to a Wheatstone bridge circuit to accurately measure changes in resistance.
- The magnetic field is incrementally increased, and the corresponding change in resistance of the strain gauge is recorded at each step.
- The magnetostrictive strain (λ) is calculated from the change in resistance (ΔR) using the formula: $\lambda = (1/GF) * (\Delta R/R)$, where GF is the gauge factor of the strain gauge and R is its initial resistance.

2. Capacitance Dilatometry: This is a highly sensitive direct method for measuring small changes in length.

- Principle: The sample is placed between two parallel plates, forming a capacitor. Any change in the length of the sample due to magnetostriction will alter the distance between the capacitor plates, leading to a change in capacitance.[10]
- Protocol:
 - The magnetostrictive sample is positioned between the plates of a high-precision capacitor. One plate is fixed, while the other is in contact with the sample and is free to move.
 - The sample and capacitor assembly are placed within a magnetic field generator.
 - A capacitance bridge or a similar high-resolution capacitance measurement instrument is used to monitor the capacitance.
 - As the magnetic field is applied and varied, the change in capacitance is recorded.
 - The change in length (ΔL) of the sample is calculated from the change in capacitance (ΔC) using the principles of parallel plate capacitors. The magnetostriction is then determined as $\lambda = \Delta L/L_0$, where L_0 is the initial length of the sample.


3. Optical Lever Method: This technique provides high amplification for measuring small displacements.

- Principle: A mirror is attached to a movable component that is in contact with the magnetostrictive sample. A light beam (often a laser) is reflected off the mirror onto a screen or a position-sensitive detector. A small change in the sample's length will cause a significant angular deflection of the mirror, resulting in a much larger and easily measurable displacement of the reflected light spot.[\[11\]](#)
- Protocol:
 - The magnetostrictive sample is placed in a holder, and a movable rod with an attached mirror is brought into contact with one end of the sample.
 - A laser beam is directed at the mirror.
 - The reflected beam is projected onto a screen or detector placed at a known distance from the mirror.
 - The sample is subjected to a varying magnetic field.
 - The displacement of the laser spot on the screen is measured.
 - The change in the sample's length is calculated based on the geometry of the setup (the distance from the mirror to the screen and the displacement of the spot).

Factors Influencing Magnetostrictive Performance

The magnetostrictive properties of both Galfenol and Terfenol-D are not intrinsic constants but are influenced by several external factors. The following diagram illustrates the key relationships between these factors and the resulting magnetostrictive strain.

Material Properties

[Click to download full resolution via product page](#)

Factors influencing magnetostriuctive strain.

In-Depth Comparison

Magnetostriction and Magnetic Field: Terfenol-D exhibits a significantly larger saturation magnetostriction, approximately four to five times that of Galfenol.^[4] However, Terfenol-D requires a much higher magnetic field to reach saturation.^[12] Galfenol, on the other hand, can be saturated with a relatively low magnetic field, which can be advantageous in applications where power consumption and heat generation are concerns.^[7]

Mechanical Properties and Durability: This is where Galfenol holds a distinct advantage. It is a robust, ductile material with a tensile strength more than ten times that of the brittle Terfenol-D. [7] This makes Galfenol suitable for applications requiring machining, welding, or those subjected to high tensile or shock loads.[13] Terfenol-D's brittleness often necessitates its use in composite forms or under compressive pre-stress to prevent fracture.[4]

Temperature Stability: Galfenol possesses a much higher Curie temperature (around 700°C) compared to Terfenol-D (around 380°C).[2][4] This allows Galfenol to be used in higher temperature environments without significant degradation of its magnetostrictive properties. The magnetostriction of Galfenol shows a relatively linear and modest decrease with increasing temperature.[14] In contrast, the performance of Terfenol-D can be more sensitive to temperature variations.[6][15]

Stress Dependence: The magnetostrictive performance of both materials is highly dependent on applied mechanical stress. For Terfenol-D, a compressive pre-stress is often necessary to achieve optimal performance by aligning the magnetic domains.[16] Galfenol also exhibits stress-dependent magnetostriction, and stress-annealing techniques can be employed to enhance its performance under both tensile and compressive loads.[13][17]

Conclusion

The choice between Galfenol and Terfenol-D is application-dependent. For applications demanding the highest possible strain and where mechanical fragility can be managed, Terfenol-D remains a strong candidate. However, for a growing number of applications where durability, machinability, tensile strength, and high-temperature operation are critical, Galfenol presents a compelling and often superior alternative. Its combination of moderate magnetostriction and robust mechanical properties opens up new possibilities for the design and implementation of magnetostrictive devices in challenging environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Magnetostrictive Properties of Galfenol Alloys Under Compressive Stress [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. earthrarest.com [earthrarest.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. tdvib.com [tdvib.com]
- 8. TdVib, LLC Terfenol-D - ETREMA Products, Inc. [tdvib.com]
- 9. researchgate.net [researchgate.net]
- 10. static.ifp.tuwien.ac.at [static.ifp.tuwien.ac.at]
- 11. clausiuspress.com [clausiuspress.com]
- 12. comsol.com [comsol.com]
- 13. TdVib, LLC Galfenol - ETREMA Products, Inc. [tdvib.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Temperature Dependence of Magnetostriction in Terfenol-D -Proceedings of the Korean Society of Precision Engineering Conference | Korea Science [koreascience.kr]
- 16. Terfenol-D - Wikipedia [en.wikipedia.org]
- 17. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [A Comparative Guide to the Magnetostrictive Properties of Galfenol and Terfenol-D]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14468599#comparing-magnetostrictive-properties-of-galfenol-and-terfenol-d>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com